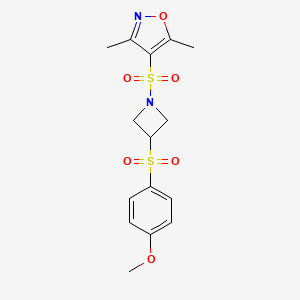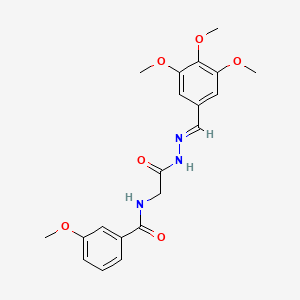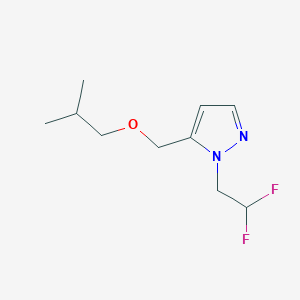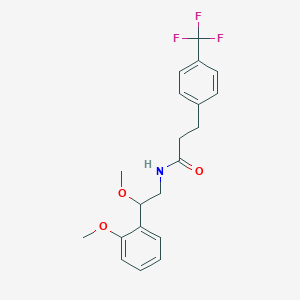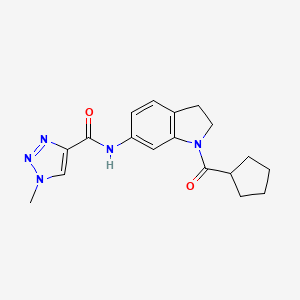
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
BenchChem offers high-quality N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Reactions
Studies have showcased diverse approaches to synthesizing indole and triazole derivatives, highlighting their importance in medicinal chemistry and organic synthesis. For instance, indole bis-oxazole fragments, related to marine secondary metabolites, have been synthesized using dirhodium(II)-catalyzed reactions of diazocarbonyl compounds, demonstrating innovative pathways for generating complex molecular architectures (Davies et al., 2005). Similarly, a novel synthesis of 1,2,3-triazoles through nitrogen transfer from diazocarbonyl compounds to enaminones has been described, offering new routes for constructing these heterocyclic compounds (Augusti & Kascheres, 1993).
Antimicrobial and Antifungal Applications
The development of antimicrobial and antifungal agents is a significant area of research for indole, indazole, and triazole derivatives. Various studies have synthesized and evaluated the antimicrobial activity of these compounds, with some showing promising results against a range of bacterial and fungal pathogens. For instance, novel 3-(2-oxo-2-phenylethylidene)-1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)indolin-2-one derivatives exhibited significant antibacterial activity, underscoring the therapeutic potential of these molecules (Orsu et al., 2015).
Neuroprotective and Enzyme Inhibition
Research into indazole and indole derivatives has also extended to neuroprotective applications and enzyme inhibition, providing insights into their potential for treating neurological disorders. For example, indazole- and indole-carboxamides were discovered as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), suggesting their utility in managing conditions like Parkinson's disease (Tzvetkov et al., 2014).
Pharmacological Interactions
The pharmacological profiles of synthetic cannabinoids, including indazole and indole derivatives, have been explored, highlighting their interactions with cannabinoid receptors. Such studies are crucial for understanding the therapeutic and adverse effects of these compounds, as well as their potential misuse as psychoactive substances (Qian et al., 2015).
Eigenschaften
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-22-11-15(20-21-22)17(24)19-14-7-6-12-8-9-23(16(12)10-14)18(25)13-4-2-3-5-13/h6-7,10-11,13H,2-5,8-9H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUAMOKDTPDWDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-methylpiperidin-1-yl)sulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2456870.png)
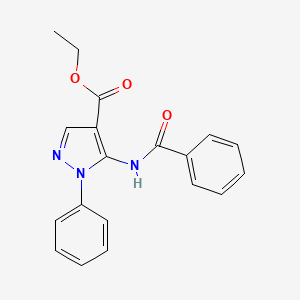
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2456872.png)
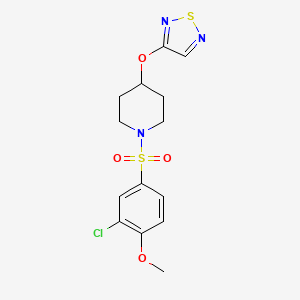
![2-chloro-N-[2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2456874.png)
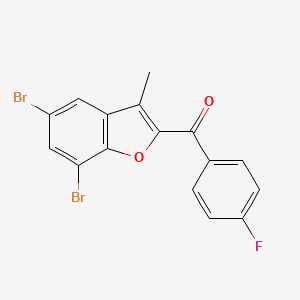
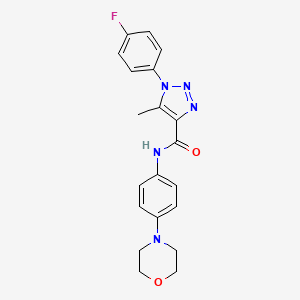
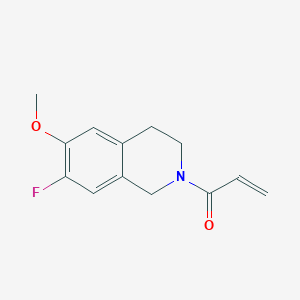
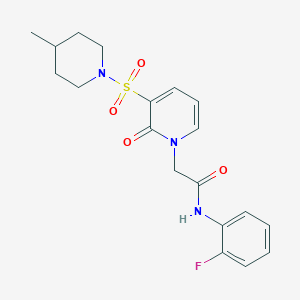
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2456882.png)
